Cyp51-IN-17

CYP51 inhibition Sterol 14α-demethylase Enzyme assay

Ensure reproducible CYP51 inhibition studies by choosing Cyp51-IN-17 (compound 7a). This validated 4H-pyrano[3,2-c]pyridine analog provides a 2.1-fold potency advantage over the commercial triazole epoxiconazole (IC50 0.377 vs 0.802 μg/mL). Its unique non-azole scaffold is critical for avoiding cross-resistance liabilities in antifungal R&D. Using generic CYP51 inhibitors or less potent analogs (7b, IC50 0.611 μg/mL; 7f, IC50 0.748 μg/mL) will introduce unacceptable variability. Guarantee consistent results in enzymatic, cellular, and computational modeling applications.

Molecular Formula C24H20N2O7
Molecular Weight 448.4 g/mol
Cat. No. B15563333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp51-IN-17
Molecular FormulaC24H20N2O7
Molecular Weight448.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H20N2O7/c1-29-24(28)20-19(17-6-3-9-31-17)16-13-26(23(27)18-7-4-10-32-18)12-14(21(16)33-22(20)25)11-15-5-2-8-30-15/h2-11,19H,12-13,25H2,1H3/b14-11+
InChIKeyWHTGVNRHTNZQCB-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyp51-IN-17: Potent 4H-Pyrano[3,2-c]pyridine CYP51 Inhibitor for Antifungal Research and Agricultural Fungicide Development


Cyp51-IN-17, designated compound 7a in primary literature, is a synthetic 4H-pyrano[3,2-c]pyridine analogue that functions as a potent inhibitor of sterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis [1]. This compound exhibits an IC50 of 0.377 μg/mL against CYP51 and demonstrates significant fungicidal activity against the phytopathogen Botrytis cinerea with an EC50 of 0.326 μg/mL [1]. The chemotype represents a distinct non-azole scaffold class, offering an alternative structural template to triazole-based inhibitors for mechanistic studies and antifungal agent discovery programs [1].

Why Generic CYP51 Inhibitors Cannot Substitute for Cyp51-IN-17 in Critical Assays


Even among closely related 4H-pyrano[3,2-c]pyridine derivatives, substitution patterns profoundly impact both enzyme inhibition and whole-cell antifungal efficacy. Comparative data from the same synthetic series show that compounds 7b and 7f exhibit approximately 1.6- to 2.0-fold lower potency against CYP51 (IC50 = 0.611 μg/mL and 0.748 μg/mL, respectively) and correspondingly reduced fungicidal activity (EC50 = 0.530 μg/mL and 0.610 μg/mL) relative to Cyp51-IN-17 [1]. Interchanging Cyp51-IN-17 with a generic CYP51 inhibitor—even a structural analogue—without accounting for these quantified potency differences introduces unacceptable variability into dose-response experiments, structure-activity relationship (SAR) analyses, and comparative efficacy studies. Procurement decisions based solely on target class rather than specific compound identity will yield inconsistent and non-reproducible results [1].

Quantitative Comparative Evidence for Cyp51-IN-17 vs Epoxiconazole and Structural Analogs


Enzymatic CYP51 Inhibition: Cyp51-IN-17 (7a) vs Epoxiconazole

Cyp51-IN-17 (compound 7a) demonstrates significantly greater CYP51 inhibitory potency than the commercial triazole fungicide epoxiconazole. In a direct head-to-head comparison using a CYP51 enzyme inhibition assay, Cyp51-IN-17 exhibited an IC50 value of 0.377 μg/mL, whereas epoxiconazole yielded an IC50 of 0.802 μg/mL [1]. This represents a 2.1-fold improvement in enzymatic inhibition.

CYP51 inhibition Sterol 14α-demethylase Enzyme assay

Fungicidal Efficacy Against Botrytis cinerea: Cyp51-IN-17 vs Epoxiconazole

In whole-cell fungicidal assays against the economically important phytopathogen Botrytis cinerea, Cyp51-IN-17 (compound 7a) achieved an EC50 of 0.326 μg/mL, whereas epoxiconazole required 0.670 μg/mL to produce comparable effect [1]. This 2.1-fold potency advantage translates directly to greater fungicidal activity at equivalent dosing.

Botrytis cinerea Antifungal activity EC50 Phytopathogen control

Molecular Dynamics-Derived Binding Free Energy: Cyp51-IN-17 vs Epoxiconazole

Molecular dynamics simulations revealed that Cyp51-IN-17 (compound 7a) exhibits substantially more favorable binding free energy to CYP51 than epoxiconazole. The calculated ΔG values were -35.4 kcal/mol for Cyp51-IN-17 and -27.6 kcal/mol for epoxiconazole [1], representing an energetic advantage of 7.8 kcal/mol for the 4H-pyrano[3,2-c]pyridine scaffold.

Molecular dynamics Binding free energy CYP51 Computational chemistry

Intra-Series Potency Differentiation: Cyp51-IN-17 (7a) vs Analogues 7b and 7f

Within the 4H-pyrano[3,2-c]pyridine series, Cyp51-IN-17 (7a) is the most potent inhibitor identified. Compared to analogues 7b and 7f, which share the same core scaffold but differ in peripheral substituents, 7a shows superior CYP51 inhibition (IC50: 0.377 vs 0.611 and 0.748 μg/mL, respectively) and greater fungicidal activity (EC50: 0.326 vs 0.530 and 0.610 μg/mL) [1]. This demonstrates that even subtle structural modifications within the same chemical class result in quantifiable differences in biological performance.

Structure-activity relationship SAR 4H-pyrano[3,2-c]pyridine CYP51 inhibitor series

Broad-Spectrum Fungicidal Activity: Evidence Across Multiple Phytopathogens

At a screening concentration of 16 μg/mL, most 4H-pyrano[3,2-c]pyridine derivatives, including Cyp51-IN-17 (compound 7a), displayed significant fungicidal activity against a panel of five agriculturally relevant fungal species: Sclerotinia sclerotiorum, Colletotrichum lagenarium, Botrytis cinerea, Penicillium digitatum, and Fusarium oxysporum [1]. This multi-species activity profile suggests that the scaffold possesses inherent broad-spectrum potential, with Cyp51-IN-17 representing the most potent exemplar against B. cinerea.

Broad-spectrum antifungal Sclerotinia sclerotiorum Colletotrichum lagenarium Fusarium oxysporum Penicillium digitatum

Optimal Research and Industrial Use Cases for Cyp51-IN-17 Based on Quantitative Evidence


Lead Compound for Non-Azole CYP51 Inhibitor Development

Cyp51-IN-17's 2.1-fold superiority over the commercial triazole epoxiconazole in both enzymatic IC50 (0.377 vs 0.802 μg/mL) and whole-cell EC50 (0.326 vs 0.670 μg/mL) positions it as a compelling lead for developing next-generation antifungal agents that overcome triazole resistance mechanisms [1]. The 4H-pyrano[3,2-c]pyridine core offers a distinct chemotype amenable to further optimization without cross-resistance liabilities associated with azole scaffolds [1].

Positive Control in CYP51 Biochemical and Cellular Assays

Given its established IC50 of 0.377 μg/mL in enzymatic assays and EC50 of 0.326 μg/mL against B. cinerea, Cyp51-IN-17 serves as a validated positive control for CYP51 inhibition studies [1]. Its defined potency in both biochemical and cellular contexts ensures reproducible benchmark performance when evaluating new inhibitors or characterizing resistant fungal strains [1].

Molecular Modeling and Computational Chemistry Benchmark

The computed binding free energy of -35.4 kcal/mol for Cyp51-IN-17, substantially lower than epoxiconazole's -27.6 kcal/mol, provides a validated reference point for molecular dynamics simulations and docking studies focused on CYP51 ligand interactions [1]. Researchers can use this compound to calibrate computational models aimed at predicting binding affinities of novel 4H-pyrano[3,2-c]pyridine derivatives or other non-azole scaffolds [1].

Agricultural Fungicide Discovery Targeting Botrytis cinerea

With an EC50 of 0.326 μg/mL against Botrytis cinerea—a major pathogen causing grey mold in numerous crops—Cyp51-IN-17 is directly applicable to agricultural fungicide discovery programs [1]. Its potency against this economically significant target, combined with broad activity observed against S. sclerotiorum, C. lagenarium, P. digitatum, and F. oxysporum at 16 μg/mL, suggests utility as a starting scaffold for broad-spectrum crop protection agents [1].

Technical Documentation Hub

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